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Compound of Interest

Compound Name: N-(4-Bromobutoxy)phthalimide

Cat. No.: B1277281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic

characteristics of N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). Due to the limited

availability of direct experimental data for this specific compound, this guide presents a

combination of a plausible synthetic protocol adapted from established methods for analogous

compounds and predicted spectral data based on established principles and data from

structurally similar molecules.

Compound Identification
Parameter Value

Chemical Name N-(4-Bromobutoxy)phthalimide

Synonym 2-(4-bromobutoxy)isoindole-1,3-dione

CAS Number 5093-32-3

Molecular Formula C₁₂H₁₂BrNO₃

Molecular Weight 298.13 g/mol

Melting Point 70-72 °C

Predicted Spectral Data
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The following spectral data are predicted based on the analysis of structurally related N-

alkoxyphthalimides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 m 2H Aromatic (H-4, H-7)

~7.75 m 2H Aromatic (H-5, H-6)

~4.30 t 2H O-CH₂-

~3.45 t 2H -CH₂-Br

~2.00 m 2H -CH₂-CH₂-Br

~1.90 m 2H O-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~164.0 C=O (Phthalimide)

~134.5 Aromatic (C-5, C-6)

~129.0 Aromatic (C-4a, C-7a)

~123.5 Aromatic (C-4, C-7)

~77.0 O-CH₂-

~33.0 -CH₂-Br

~29.0 -CH₂-CH₂-Br

~25.0 O-CH₂-CH₂-
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2850-2960 Medium C-H stretch (aliphatic)

~1790 Strong C=O stretch (imide, symmetric)

~1730 Strong
C=O stretch (imide,

asymmetric)

~1470 Medium C=C stretch (aromatic)

~1100-1200 Strong C-O stretch (alkoxy)

~720 Strong C-H bend (aromatic)

~600-700 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

297/299 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

164 High [Phthalimide-O]⁺ fragment

147 Medium [Phthalimide]⁺ fragment

135/137 Medium [C₄H₈Br]⁺ fragment

104 High [C₆H₄CO]⁺ fragment

76 Medium [C₆H₄]⁺ fragment
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Experimental Protocols
Synthesis of N-(4-Bromobutoxy)phthalimide
This protocol is adapted from general procedures for the synthesis of N-alkoxyphthalimides.

Reaction Scheme:

N-Hydroxyphthalimide + 1,4-Dibromobutane → N-(4-Bromobutoxy)phthalimide

Materials:

N-Hydroxyphthalimide

1,4-Dibromobutane

Potassium Carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium

carbonate (1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add 1,4-dibromobutane (1.2 equivalents) to the reaction mixture.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford N-(4-Bromobutoxy)phthalimide as a

solid.

Spectral Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Solvent: Deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS).

Procedure: Dissolve a small amount of the purified product in CDCl₃ and transfer to an NMR

tube. Acquire ¹H and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR)

accessory.

Procedure: Place a small amount of the solid product directly on the ATR crystal and acquire

the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Instrument: A mass spectrometer with an electron ionization (EI) source.
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Procedure: Introduce a small amount of the sample into the instrument. Acquire the mass

spectrum, scanning a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of

N-(4-Bromobutoxy)phthalimide.
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Synthesis and Characterization Workflow

Disclaimer: The spectral data presented in this guide are predicted and should be used for

reference purposes only. Experimental verification is recommended for precise

characterization. The synthetic protocol is a proposed method and may require optimization for

specific laboratory conditions.

To cite this document: BenchChem. [Technical Guide: Spectral and Synthetic Profile of N-(4-
Bromobutoxy)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277281#n-4-bromobutoxy-phthalimide-spectral-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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